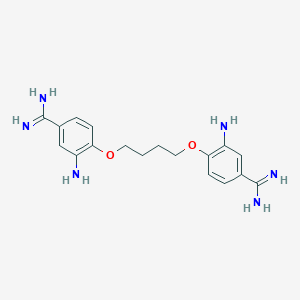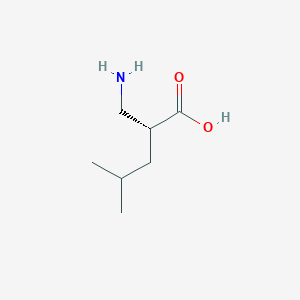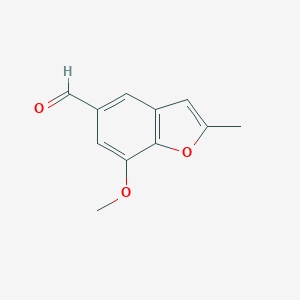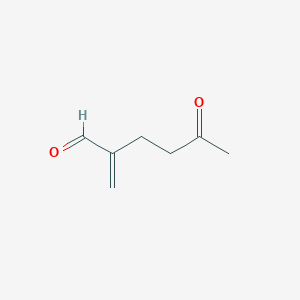
(R)-3,3,3-Trifluor-2-hydroxy-2-methylpropansäure
Übersicht
Beschreibung
®-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a carboxylic acid group
Wissenschaftliche Forschungsanwendungen
®-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid typically involves the introduction of the trifluoromethyl group into a suitable precursor. One common method is the reaction of a trifluoromethyl ketone with a suitable nucleophile, followed by oxidation to introduce the hydroxyl and carboxylic acid groups. The reaction conditions often involve the use of strong bases and oxidizing agents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Wirkmechanismus
The mechanism of action of ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,3-Trifluoro-2-hydroxypropanoic acid: Lacks the methyl group, which can affect its chemical properties and reactivity.
2-Hydroxy-2-methylpropanoic acid: Lacks the trifluoromethyl group, resulting in different biological activity and chemical behavior.
3,3,3-Trifluoro-2-methylpropanoic acid: Lacks the hydroxyl group, which can influence its solubility and reactivity.
Uniqueness
®-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is unique due to the combination of the trifluoromethyl, hydroxyl, and carboxylic acid groups
Eigenschaften
IUPAC Name |
(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGJACFEVDCYMC-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44864-47-3 | |
| Record name | (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid in pharmaceutical research?
A: (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid serves as a crucial building block in the synthesis of potent pyruvate dehydrogenase kinase (PDHK) inhibitors. [] These inhibitors demonstrate promise in modulating cellular energy metabolism and have been investigated for potential therapeutic applications in metabolic disorders. []
Q2: How does the structure of compounds containing the (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid moiety influence their activity as PDHK inhibitors?
A: Research shows that incorporating (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid as an acyl moiety, particularly in acylated piperazine derivatives, significantly enhances PDHK inhibitory activity. [] Specifically, methyl substitutions on the piperazine ring at the 2- and 5-positions with specific stereochemistry (S and R absolute configurations, respectively) were found to increase potency by over 1000-fold. [] Further modifications, such as the introduction of an electron-poor benzoyl moiety at the 4-position of the piperazine, were shown to improve oral bioavailability. []
Q3: Can (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid be synthesized efficiently using biocatalytic methods?
A: Yes, researchers have successfully isolated and characterized an enantio-specific amidase from Klebsiella oxytoca that selectively hydrolyzes (R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide. [] This biocatalytic process yields enantiomerically pure (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid and (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide. [] This enzymatic step, integrated into a combined chemical and biocatalytic route starting from ethyl trifluoroacetoacetate, enables the production of both (R)- and (S)-enantiomers of the target compound with high purity and enantiomeric excess. [] Notably, this process has been successfully scaled up to produce kilogram quantities of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid. []
Q4: Are there alternative biocatalysts available for the production of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid?
A: Recent studies have identified a thermostable and cobalt-dependent amidase from Burkholderia phytofirmans ZJB-15079 with potential for the efficient synthesis of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid. [, ] The discovery and characterization of this novel biocatalyst highlight the ongoing research in identifying alternative enzymes for the production of this valuable chiral building block.
Q5: How do PDHK inhibitors containing (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid influence cellular metabolism?
A: PDHK inhibitors containing the (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid moiety act by increasing the oxidation of lactate into carbon dioxide in human fibroblasts. [] This effect is attributed to their ability to enhance the activity of pyruvate dehydrogenase (PDH), a key enzyme in glucose metabolism. [] While these inhibitors have been shown to effectively diminish lactate levels and increase PDH activity in various tissues in preclinical models, their efficacy in lowering glucose levels in diabetic animal models requires further investigation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B152223.png)



![benzyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B152233.png)


![3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B152242.png)






